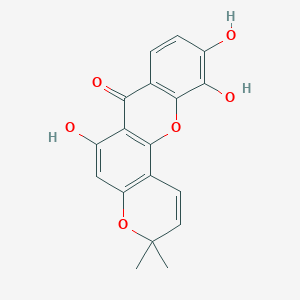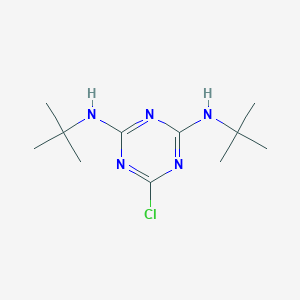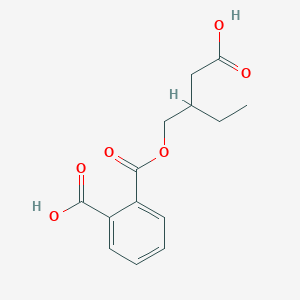
Isojacareubin
Übersicht
Beschreibung
Isojacareubin is a xanthonoid natural product found in the plant Hypericum japonicum . This compound has garnered attention due to its potent antibacterial activity and its ability to inhibit protein kinase C isoforms . This compound has also shown promising activity in animal models of hepatocellular carcinoma .
Wissenschaftliche Forschungsanwendungen
Isojacareubin has a wide range of scientific research applications:
Chemistry: This compound is used as a molecular template for designing novel protein kinase inhibitors.
Medicine: This compound has shown potential in inhibiting the main protease of SARS-CoV-2, making it a candidate for antiviral drug development.
Industry: The compound’s antibacterial properties make it a potential additive in antimicrobial formulations.
Wirkmechanismus
Target of Action
Isojacareubin, a xanthonoid natural product found in Hypericum japonicum , primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This compound also inhibits the main protease (3CLpro) of SARS-CoV-2 .
Mode of Action
This compound inhibits PKC isoforms, which leads to the suppression of hepatocellular carcinoma metastasis and induction of apoptosis . It also acts as a covalent inhibitor of SARS-CoV-2 3CLpro . This compound can covalently bind to thiols or cysteine through Michael addition .
Biochemical Pathways
This compound’s inhibition of PKC disrupts the normal functioning of this enzyme, leading to changes in cell signaling pathways. This disruption can lead to the suppression of hepatocellular carcinoma metastasis and the induction of apoptosis
Pharmacokinetics
It’s known that this compound can inhibit sars-cov-2 3clpro in a time- and dose-dependent manner .
Result of Action
The inhibition of PKC by this compound results in the suppression of hepatocellular carcinoma metastasis and the induction of apoptosis . When acting on SARS-CoV-2 3CLpro, this compound exhibits antiviral activity .
Biochemische Analyse
Biochemical Properties
Isojacareubin has been identified as a potent inhibitor of the SARS-CoV-2 main protease . It interacts with this enzyme in a time- and dose-dependent manner . The compound can covalently bind to thiols or cysteine through Michael addition .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on the SARS-CoV-2 main protease . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the SARS-CoV-2 main protease . It binds covalently to this enzyme, leading to its inhibition . This interaction can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit the SARS-CoV-2 main protease in a time- and dose-dependent manner
Dosage Effects in Animal Models
The effects of this compound in animal models have been primarily studied in the context of hepatocellular carcinoma . Detailed studies on the dosage effects of this compound in animal models are currently lacking.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Isojacareubin undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinones, while substitution reactions can introduce different functional groups into the molecule .
Vergleich Mit ähnlichen Verbindungen
Isojacareubin is unique due to its broad spectrum of biological activities. Similar compounds include:
Hyperinokone: Another xanthonoid found in Hypericum species, known for its cytotoxic and anti-inflammatory properties.
This compound stands out due to its potent antibacterial, antiviral, and anticancer activities, making it a versatile compound for various scientific research applications.
Eigenschaften
IUPAC Name |
6,10,11-trihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-18(2)6-5-8-12(24-18)7-11(20)13-14(21)9-3-4-10(19)15(22)17(9)23-16(8)13/h3-7,19-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTNFJKGRSHPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045703 | |
| Record name | Isojacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50597-93-8 | |
| Record name | Isojacareubin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50597-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isojacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)


![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)

![4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid](/img/structure/B42755.png)





